4-Methyl-1,3-benzoxazole-2-thiol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

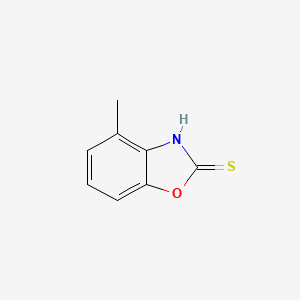

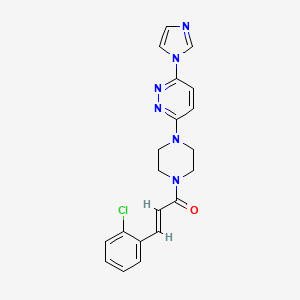

“4-Methyl-1,3-benzoxazole-2-thiol” is a compound with the molecular formula C8H7NOS . It is a member of the benzoxazole family, which are bicyclic heteroarenes that connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. One approach involves the use of 2-aminophenol as a precursor . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1,3-benzoxazole-2-thiol” includes a benzene ring fused with an oxazole ring containing nitrogen and sulfur . The InChI string for this compound is InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) .

Chemical Reactions Analysis

Benzoxazole derivatives, including “4-Methyl-1,3-benzoxazole-2-thiol”, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1,3-benzoxazole-2-thiol” is 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 165.02483502 g/mol .

科研应用

Synthesis and Antimicrobial Activities

4-Methyl-1,3-benzoxazole-2-thiol is involved in the synthesis of novel derivatives that exhibit significant antimicrobial properties. For instance, derivatives synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles have shown considerable antimicrobial activity against various bacteria and fungi (Kaplancıklı et al., 2004). These findings indicate the potential of 4-Methyl-1,3-benzoxazole-2-thiol derivatives in developing new antimicrobial agents.

Corrosion Inhibition

The derivatives of 4-Methyl-1,3-benzoxazole-2-thiol have also been investigated for their corrosion inhibition properties. Research has demonstrated that benzimidazole derivatives, which can be synthesized from compounds related to 4-Methyl-1,3-benzoxazole-2-thiol, serve as effective inhibitors for mild steel corrosion in acidic solutions (Yadav et al., 2013). These studies contribute to the understanding of how such derivatives can be applied to protect metals from corrosion, emphasizing their significance in industrial applications.

Fluorescent Probes for Biological Samples

Another application of 4-Methyl-1,3-benzoxazole-2-thiol derivatives is in the development of fluorescent probes for detecting biological molecules. For example, a study on the direct determination of reduced glutathione in real samples introduced a new thiol fluorescence probe with high selectivity, demonstrating the utility of these compounds in biochemical and medical research (Liang et al., 2002).

性质

IUPAC Name |

4-methyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDISZVUDDJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzoxazole-2-thiol | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2667370.png)

![methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2667376.png)

![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)